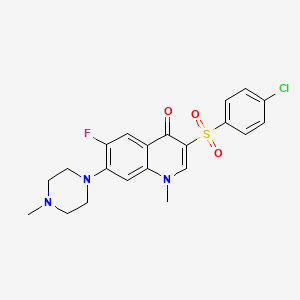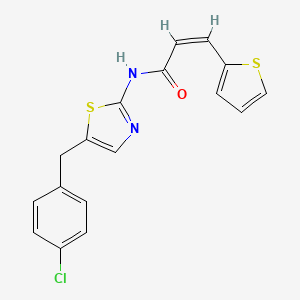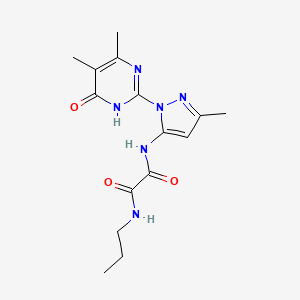![molecular formula C11H12O3 B2834206 [4-Methoxy-3-(2-propynyloxy)phenyl]methanol CAS No. 385383-49-3](/img/structure/B2834206.png)
[4-Methoxy-3-(2-propynyloxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-Methoxy-3-(2-propynyloxy)phenyl]methanol” is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a C11H12O3 skeleton . The InChI key for this compound is FCMRZOCPIJXDLQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Chiral Auxiliary in Asymmetric Synthesis : The compound has been utilized as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate, demonstrating its utility in producing chiral compounds (Jung, Ho, & Kim, 2000).
Surface Characterization of Catalysts : Methanol, including derivatives like "[4-Methoxy-3-(2-propynyloxy)phenyl]methanol," has been used to study surface sites of metal oxide catalysts like ceria nanocrystals. This research is significant in understanding catalyst surfaces for various chemical reactions (Wu, Li, Mullins, & Overbury, 2012).
Organocatalysis in Epoxidation : The compound has been synthesized and employed as a catalyst in the enantioselective epoxidation of α,β-enones. This illustrates its role in facilitating specific organic reactions with high enantioselectivity (Lu, Xu, Liu, & Loh, 2008).
Antimicrobial Activity : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. This research suggests potential applications in the development of new antimicrobial agents (Mandala et al., 2013).
Electrochemical Synthesis : The compound has been involved in studies on electrochemical synthesis, demonstrating its role in electrochemical reactions and potential applications in synthetic chemistry (Largeron & Fleury, 1998).
Mechanistic Studies in Organic Reactions : Research involving the compound has contributed to the understanding of reaction mechanisms, such as in the oxidation of o-methoxyphenols, highlighting its utility in mechanistic organic chemistry (Kürti, Szilágyi, Antus, & Nógrádi, 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methoxy-3-prop-2-ynoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7,12H,6,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVSCPSJMJSZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2834124.png)
![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2834126.png)

![3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine](/img/structure/B2834128.png)


![N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide](/img/structure/B2834133.png)
![4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2834134.png)

![1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)
![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)
